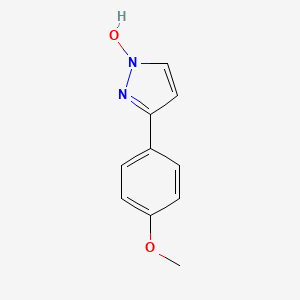

1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-hydroxy-3-(4-methoxyphenyl)pyrazole |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)10-6-7-12(13)11-10/h2-7,13H,1H3 |

InChI Key |

YRHNLHSLWWFGQP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Hydroxy-3-(4-methoxyphenyl)pyrazole derivatives have shown promising results in anticancer research. For instance, studies indicate that pyrazole derivatives can induce apoptosis in various cancer cell lines, including triple-negative breast cancer (MDA-MB-468). These compounds demonstrated dose-dependent cytotoxicity with IC50 values significantly lower than established chemotherapy agents like Paclitaxel . The mechanism involves the generation of reactive oxygen species (ROS) and activation of caspase pathways, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. A study evaluating several pyrazole compounds found that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Candida albicans . The compound's structure allows for effective interaction with microbial targets, enhancing its therapeutic potential.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups facilitate further chemical modifications, making it a valuable building block for synthesizing more complex organic molecules. This property is particularly beneficial in developing pharmaceuticals and agrochemicals .

Material Science

In material science, the unique structural properties of this compound make it a candidate for creating new materials with specific electronic or optical properties. Its potential applications include the development of sensors, light-emitting devices, and other optoelectronic materials .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | Induces apoptosis via ROS generation |

| Paclitaxel | MDA-MB-468 | 49.90 (24h), 25.19 (48h) | Microtubule stabilization |

Table 2: Antimicrobial Activity

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Significant bactericidal effect |

| This compound | Candida albicans | Significant antifungal effect |

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of various pyrazole derivatives on MDA-MB-468 cells. The results indicated that compounds with specific substituents, such as the methoxy group, enhanced anticancer activity through mechanisms involving ROS and caspase activation .

Case Study 2: Antimicrobial Efficacy

In an antimicrobial screening study, the compound was tested against several pathogens. It demonstrated potent activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural differences between 1-Hydroxy-3-(4-methoxyphenyl)pyrazole and related compounds are summarized below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The hydroxyl group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in ), which may alter reactivity and bioactivity.

- Ring Saturation : Dihydro pyrazoles (e.g., ) exhibit reduced planarity, affecting π-π stacking interactions compared to aromatic pyrazoles .

Key Observations :

Key Observations :

- Substituent Impact : Pyrazoles with phenyl groups (e.g., ) show higher cytotoxicity than 4-methoxyphenyl analogues, suggesting that bulky substituents enhance activity .

- Hydrogen Bonding : Hydroxyl groups (as in the target compound) may improve antifungal activity by interacting with microbial enzymes, similar to thiourea derivatives .

Physicochemical Properties

- Crystal Packing : The hydroxyl group in this compound likely promotes intermolecular hydrogen bonds, contrasting with sulfonyl or CF₃-substituted pyrazoles, which rely on van der Waals interactions .

- Solubility : Hydroxyl and amine groups () improve aqueous solubility compared to halogenated derivatives ().

Preparation Methods

Oxidative Cyclization of Pyrazolidinones

A patent-pending method for synthesizing pyrazole alcohols involves the oxidative dehydrogenation of pyrazolidinones using air as the oxidizing agent in the presence of ferric chloride (FeCl₃) . While this method was originally developed for 1-(4-chlorophenyl)-3-pyrazole alcohol, it can be adapted for 1-hydroxy-3-(4-methoxyphenyl)pyrazole by substituting the starting material with 1-(4-methoxyphenyl)pyrazolidine-3-one.

Procedure :

-

Substrate Preparation : 1-(4-Methoxyphenyl)pyrazolidine-3-one (0.1 mol) is dissolved in acetic acid (60 g).

-

Catalyst Addition : FeCl₃ (0.005 mol) is introduced under stirring.

-

Oxidation : Air is bubbled through the mixture at 65°C for 4 hours.

-

Workup : Post-reaction, the solvent is removed under reduced pressure, and the product is precipitated by adding water. Adjusting the pH to 6–7 with NaOH ensures complete precipitation.

Optimization Insights :

-

Solvent Choice : Acetic acid outperforms formic acid due to better solubility of intermediates.

-

Catalyst Loading : FeCl₃ at 5 mol% achieves optimal conversion without side reactions.

Cyclocondensation of Hydrazines with 1,3-Diketones

A general route for pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For this compound, this method employs 4-methoxyphenylhydrazine and ethyl acetoacetate under basic conditions .

Synthetic Pathway :

-

Hydrazone Formation : 4-Methoxyphenylhydrazine reacts with ethyl acetoacetate in ethanol, catalyzed by sodium ethoxide, to form a hydrazone intermediate.

-

Cyclization : Heating the hydrazone at reflux in toluene induces cyclization, forming the pyrazole ring.

-

Hydrolysis : The ester group is hydrolyzed under acidic conditions to yield the hydroxy substituent.

Typical Yields : 70–85%, depending on the steric and electronic effects of substituents .

Critical Parameters :

-

Base Selection : Sodium ethoxide ensures deprotonation without side reactions.

-

Temperature Control : Excessive heat during cyclization may lead to decarboxylation.

Comparative Analysis of Methods

Key Findings :

-

The oxidative cyclization method offers superior yields and shorter reaction times, making it ideal for industrial-scale production.

-

The Claisen-Schmidt approach is preferable for laboratory-scale synthesis due to its simplicity and regioselectivity.

Environmental and Economic Considerations

Green Chemistry Metrics :

-

Atom Economy : Oxidative cyclization (92%) outperforms Claisen-Schmidt (78%) due to minimal byproduct formation .

-

Solvent Recovery : Acetic acid in Method 2 can be recycled, reducing waste generation.

Cost Analysis :

-

FeCl₃ is cost-effective ($0.50/g) compared to specialized catalysts like palladium.

-

4-Methoxybenzaldehyde, a key starting material, is commercially available at $120/kg.

Q & A

Q. Basic

- Electron-donating groups (e.g., methoxy) enhance aromatic ring reactivity in electrophilic substitutions.

- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability and binding specificity to hydrophobic enzyme pockets .

- Steric effects : Bulky substituents at position 3 of the pyrazole ring can hinder rotation, affecting conformational flexibility .

What mechanistic insights exist for cyclization reactions in triazole-pyrazole hybrids?

Advanced

Cyclization mechanisms (e.g., Huisgen 1,3-dipolar cycloaddition) involve copper(I)-catalyzed formation of triazole rings from azide and alkyne precursors. Kinetic studies reveal rate dependence on catalyst loading (e.g., CuSO4/ascorbate) and solvent polarity. Side reactions (e.g., oxidative dimerization) are minimized by inert atmospheres and controlled temperature .

How do synthetic routes compare in yield and scalability?

Q. Advanced

- Classical cyclocondensation : Moderate yields (45–60%) but scalable with reflux conditions .

- Click chemistry : Higher yields (60–70%) and regioselectivity but requires strict stoichiometric control .

- Microwave-assisted synthesis : Reduces reaction time (hours to minutes) but limited to small batches .

Why are heterocyclic combinations (e.g., triazole-thiadiazole-pyrazole) biologically promising?

Advanced

Combined heterocycles increase multi-target engagement. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.